3-[(2-Methylprop-2-en-1-yl)oxy]pyridine
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Overview
Description
3-[(2-Methylprop-2-en-1-yl)oxy]pyridine is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylprop-2-en-1-yl)oxy]pyridine typically involves the reaction of 3-hydroxypyridine with 2-methylprop-2-en-1-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylprop-2-en-1-yl)oxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of pyridine derivatives .
Scientific Research Applications
3-[(2-Methylprop-2-en-1-yl)oxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2-Methylprop-2-en-1-yl)oxy]pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene
- 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
- 1-Methoxy-1-(trimethylsilyloxy)-2-methyl-1-propene
Uniqueness
3-[(2-Methylprop-2-en-1-yl)oxy]pyridine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies .
Properties
IUPAC Name |
3-(2-methylprop-2-enoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(2)7-11-9-4-3-5-10-6-9/h3-6H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZKDVTVQWOOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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